molecular formula C23H23N3O3S2 B2396046 N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1206990-95-5

N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2396046
CAS No.: 1206990-95-5
M. Wt: 453.58
InChI Key: VRYCBRFGUBZQFF-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfonamide derivatives incorporating heterocyclic moieties, such as thiophene and 1,2,4-oxadiazole rings. Its structure features:

  • A thiophene-3-sulfonamide core substituted with a methyl group and a 3,5-dimethylphenyl group at the nitrogen atom.
  • A 1,2,4-oxadiazole ring linked to the thiophene ring at position 2, with a 4-ethylphenyl substituent at position 3 of the oxadiazole.

The molecular formula is inferred as C₂₂H₂₁N₃O₃S₂, with a calculated molecular weight of 439.56 g/mol. The compound’s structural determination likely relies on crystallographic techniques, such as those enabled by the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-5-17-6-8-18(9-7-17)22-24-23(29-25-22)21-20(10-11-30-21)31(27,28)26(4)19-13-15(2)12-16(3)14-19/h6-14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYCBRFGUBZQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

  • Dimethylphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Oxadiazole moiety : Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Thiophene sulfonamide : Associated with diverse pharmacological effects.

Anticancer Properties

Preliminary studies have indicated that compounds with oxadiazole rings can exhibit anticancer activity. For example, a study demonstrated that oxadiazole derivatives inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that this compound may possess similar anticancer properties.

The biological mechanisms underlying the activity of this compound are not yet fully elucidated; however, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Compounds containing oxadiazole moieties often inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The dimethylphenyl group may facilitate interactions with specific receptors or proteins involved in cellular signaling pathways.

Cytotoxicity Assays

In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Notes
Compound AHCC8276.26 ± 0.33High activity in 2D assays
Compound BNCI-H3586.48 ± 0.11Significant cytotoxicity observed

These studies highlight the importance of structure-activity relationships in determining the efficacy of similar compounds against cancer cells.

Antimicrobial Testing

Antimicrobial efficacy has been assessed using broth microdilution methods against various bacterial strains:

StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results underscore the potential use of thiophene-based sulfonamides in treating bacterial infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with two structurally related analogs from the provided evidence. Key differences in substituents, functional groups, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of Structurally Related Compounds

Parameter Target Compound Compound from Compound from
IUPAC Name N-(3,5-Dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methyl-3-thiophenesulfonamide N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Molecular Formula C₂₂H₂₁N₃O₃S₂ C₂₂H₁₉N₃O₅S₂ C₂₃H₂₃N₅O₃S
Molecular Weight (g/mol) 439.56 469.53 449.53
Key Substituents - 4-Ethylphenyl (oxadiazole)
- 3,5-Dimethylphenyl (sulfonamide)
- 1,3-Benzodioxol-5-yl (oxadiazole)
- 3,5-Dimethylphenyl (sulfonamide)
- 4-Methylphenyl (triazole)
- 4-Pyridinyl (triazole)
- 3,5-Dimethoxyphenyl (acetamide)
Functional Groups Sulfonamide, oxadiazole, thiophene Sulfonamide, oxadiazole, thiophene, benzodioxole Acetamide, triazole, pyridine, methoxy
Polarity/Solubility Moderate (fewer oxygen atoms) Higher (benzodioxole adds two oxygen atoms) High (methoxy and pyridine groups enhance polarity)
Potential Applications Likely targets kinase or protease inhibition (common for oxadiazole-sulfonamides) Enhanced CNS permeability (benzodioxole’s lipophilicity) Metal coordination or antimicrobial activity (triazole-pyridine motifs)

Key Structural and Functional Insights:

Oxadiazole vs. Triazole Core: The 1,2,4-oxadiazole in the target compound and ’s analog is a bioisostere for ester or amide groups, offering metabolic stability.

The 3,5-dimethylphenyl (target) versus 3,5-dimethoxyphenyl () substituents on the sulfonamide/acetamide nitrogen alter electronic properties: methyl groups donate electrons, while methoxy groups withdraw electrons, impacting binding interactions.

Pharmacological Implications: Sulfonamide derivatives are known for enzyme inhibition (e.g., carbonic anhydrase, kinases). The target compound’s thiophene-sulfonamide-oxadiazole scaffold is structurally similar to kinase inhibitors like dasatinib .

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